(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)
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Overview
Description
(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt, also known as Penicilloic Acids of Flucloxacillin Disodium Salt, is a derivative of flucloxacillin. Flucloxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class, used to treat infections caused by susceptible Gram-positive bacteria. The compound is particularly effective against penicillinase-producing staphylococci.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt involves multiple steps, including the formation of the isoxazole ring, the introduction of the thiazolidine ring, and the final coupling to form the desired compound. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are stringent to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing or modifying the compound’s activity.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a reference standard for analytical methods, including chromatography and spectroscopy. It also serves as a starting material for the synthesis of novel derivatives with potential pharmaceutical applications.
Biology
In biological research, the compound is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial enzymes. It is also employed in assays to evaluate the efficacy of new antibacterial agents.
Medicine
Medically, the compound is used to treat infections caused by penicillinase-producing staphylococci. It is particularly valuable in cases where other antibiotics are ineffective due to resistance.
Industry
In the pharmaceutical industry, the compound is used in the formulation of various antibiotic medications
Mechanism of Action
The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The molecular targets include PBPs, and the pathways involved are those related to cell wall biosynthesis.
Comparison with Similar Compounds
Similar Compounds
Flucloxacillin: The parent compound, used to treat similar infections.
Methicillin: Another beta-lactam antibiotic with a similar mechanism of action.
Oxacillin: A penicillinase-resistant penicillin used for similar indications.
Uniqueness
The uniqueness of (4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt lies in its enhanced stability against beta-lactamase enzymes produced by resistant bacteria. This makes it particularly effective in treating infections caused by penicillinase-producing staphylococci, where other antibiotics may fail.
Properties
CAS No. |
68728-50-7 |
---|---|
Molecular Formula |
C19H17ClFN3Na2O6S |
Molecular Weight |
515.9 g/mol |
IUPAC Name |
disodium;(4S)-2-[carboxylato-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C19H19ClFN3O6S.2Na/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16;;/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29);;/q;2*+1/p-2/t13?,14-,16?;;/m0../s1 |
InChI Key |
XPYCCNDXZSVHOW-PVMIAKJLSA-L |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3NC(C(S3)(C)C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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